molecular formula C17H20NO4- B14125547 7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester

7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester

Cat. No.: B14125547
M. Wt: 302.34 g/mol
InChI Key: QKUIEIBFWFCGSE-UHFFFAOYSA-M
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Description

7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID is a heterocyclic compound with a unique spiro structure. It is often used as a building block in organic synthesis due to its stability and reactivity. The compound’s molecular formula is C17H21NO4, and it has a molecular weight of 303.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID typically involves the reaction of azaspiro compounds with carboxylic acid derivatives. One common method includes the use of tert-butoxycarbonyl (Boc) protecting groups to facilitate the formation of the spiro structure .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, alcohols, amines, and substituted spiro compounds .

Scientific Research Applications

7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison: 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID is unique due to its specific spiro structure and the presence of a carboxylic acid group. This combination provides distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research .

Properties

Molecular Formula

C17H20NO4-

Molecular Weight

302.34 g/mol

IUPAC Name

7-phenylmethoxycarbonyl-7-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c19-15(20)14-10-17(11-14)6-8-18(9-7-17)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20)/p-1

InChI Key

QKUIEIBFWFCGSE-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCC12CC(C2)C(=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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